N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

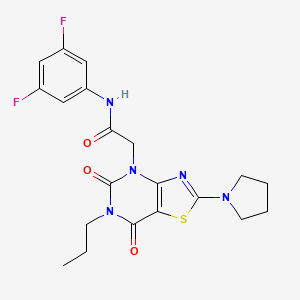

N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORLVVKPDILQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

F3406, also known as N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide, VU0621623, VU0621623-1, N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide, or F3406-2010, is a novel small-molecule arenavirus inhibitor. The primary target of F3406 is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2.

Mode of Action

F3406 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2. This interaction blocks the virus from entering the cell, thereby preventing the virus from replicating and spreading.

Result of Action

The primary result of F3406’s action is the inhibition of LCMV multiplication. By blocking the entry of the virus into the cell, F3406 prevents the virus from replicating and spreading to other cells. This can help to control the spread of the virus and potentially reduce the severity of the infection.

Biochemical Analysis

Biochemical Properties

F3406 has been identified as a potent and selective SOS1-KRAS interaction inhibitor. It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS. This interaction is crucial in the regulation of a broad range of KRAS-driven cancers.

Cellular Effects

F3406 has shown to limit cellular proliferation of a broad range of KRAS-driven cancers. It reduces the formation of GTP-loaded RAS, thereby inhibiting downstream MAPK signaling. Moreover, F3406 attenuates feedback reactivation induced by MEK inhibitors, enhancing the sensitivity of KRAS-dependent cancers to MEK inhibition.

Biological Activity

N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The molecular formula can be expressed as CHNS, indicating the presence of nitrogen and sulfur atoms that contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Studies suggest that this compound may act as a modulator of certain receptors involved in pain perception and inflammatory responses. Its structural similarity to known receptor antagonists allows it to bind effectively to these targets.

- Cytotoxic Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| U-937 (Leukemia) | 1.50 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 2.41 | Apoptosis via caspase activation |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC value of 0.65 µM. Flow cytometry analysis revealed increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .

- Evaluation in U-937 Cells : In U-937 leukemia cells, the compound exhibited an IC of 1.50 µM, suggesting potent anti-leukemic properties. The study indicated that the compound disrupts cellular mechanisms essential for proliferation .

Pharmacological Potential

The potential therapeutic applications of this compound extend beyond oncology:

- Neuropharmacology : There is emerging evidence supporting its use as an adenosine receptor antagonist, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Summary of Pharmacological Activities

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) .

Case Study:

A study demonstrated that derivatives of thiazole compounds, including N-cyclopentyl derivatives, effectively reduced inflammation in animal models of rheumatoid arthritis. The compounds were shown to decrease the levels of TNF-α significantly, indicating their potential for treating inflammatory diseases .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities. This compound has shown promise against various cancer cell lines.

Case Study:

Research involving thiazolidinone derivatives revealed that modifications at specific positions could enhance anticancer activity. Compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

Fungicidal Activity

This compound has been investigated for its potential as a fungicide. Thiazole compounds are known for their efficacy against phytopathogenic fungi.

Case Study:

A patent describes the use of thiazole derivatives as crop protection agents, highlighting their ability to inhibit fungal growth at low application rates. The study emphasized the compound's effectiveness in controlling diseases caused by fungi in agricultural settings .

Comparative Data Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural features and properties of N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide with similar thiazole carboxamides:

Key Observations :

- Lipophilicity : The 5-methylthiophene and cyclopentyl groups in the target compound likely increase membrane permeability compared to pyrimidine- or benzoyl-substituted analogues .

- Bioactivity : Acotiamide’s prokinetic activity is attributed to its dimethoxybenzoyl group, whereas the target compound’s thiophene may favor interactions with sulfur-binding enzymes or receptors .

Structure-Activity Relationships (SAR)

- Position 4 Substitution: Cyclopentylamine contributes to conformational rigidity, which may improve binding affinity over flexible alkylamines (e.g., Acotiamide’s diisopropylaminoethyl group) .

- Thiophene vs. Pyridine : Thiophene’s electron-rich nature could favor interactions with metalloenzymes, whereas pyridine-based analogues () may engage in hydrogen bonding .

Physicochemical and Spectroscopic Properties

- NMR Analysis : highlights that substituents in regions analogous to the target compound’s thiophene and cyclopentyl groups (e.g., positions 29–44 in related structures) induce distinct chemical shift patterns, which can validate synthetic success .

- Crystallography : Programs like SIR97 () and ORTEP-3 () enable precise determination of thiazole ring geometry and substituent orientation, critical for SAR studies.

Q & A

Q. Example from :

- A structurally similar thiazole-4-carboxamide (5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) was characterized via 1H NMR (DMSO-d6, δ 2.45 ppm for methyl group) and HRMS .

Basic: What are the known biological activities of structurally similar thiazole-4-carboxamides?

Methodological Answer:

Thiazole-4-carboxamides exhibit diverse bioactivities depending on substituents:

Antimicrobial Activity : Saccharin–thiadiazolyl derivatives (analogs) show pH-dependent antibacterial effects, with MIC values ≤8 µg/mL against S. aureus .

Antitumor Potential : Tiazofurin (a ribofuranosyl-thiazole carboxamide) inhibits IMP dehydrogenase, a target in leukemia research .

Gastroprokinetic Effects : Acotiamide derivatives (e.g., thiazole-4-carboxamides with diisopropylaminoethyl groups) enhance acetylcholine release, aiding gastrointestinal motility .

Q. Critical Considerations :

- Substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .

- Bioactivity assays: Use in vitro models (e.g., cancer cell lines, microbial cultures) with controls for pH and solubility .

Advanced: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

Optimization strategies include:

Reaction Solvent : Replace dioxane with DMF to improve solubility of intermediates (see for analogous reactions) .

Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling, reducing side-product formation .

Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize hydrolysis .

Purification : Gradient column chromatography (hexane/ethyl acetate) instead of recrystallization for higher recovery .

Q. Data-Driven Approach :

- Design of Experiments (DoE) : Vary solvent, catalyst, and temperature in a factorial design to identify optimal conditions .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

pH Sensitivity : Antimicrobial activity of thiazole derivatives can vary with pH (e.g., enhanced activity at pH 5.5 vs. 7.4) .

Substituent Effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) drastically alter target binding .

Assay Variability : Standardize cell lines (e.g., HT-29 for antitumor studies) and solvent controls (DMSO concentration ≤0.1%) .

Q. Resolution Strategy :

- Meta-Analysis : Compare IC50 values under consistent assay conditions .

- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography (e.g., using SIR97 or ORTEP-3) .

Advanced: What computational approaches are used to model interactions with biological targets?

Methodological Answer:

Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., IMP dehydrogenase for antitumor analogs) .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .

MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. Case Study :

- Tiazofurin’s binding to IMP dehydrogenase was validated via docking and crystallography (PDB ID: 1JCN) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modifying:

Thiophene Substituents : Introduce halogens (Cl, F) to enhance lipophilicity and membrane permeability .

Cyclopentyl Group : Replace with bicyclic amines (e.g., indanyl) to probe steric effects .

Thiazole Core : Sulfur-to-oxygen substitution (oxazole analogs) to assess electronic contributions .

Q. Synthetic Workflow :

- Parallel synthesis using Wang resin or automated liquid handlers for high-throughput screening .

Advanced: What are the challenges in crystallographic analysis of this compound?

Methodological Answer:

Crystal Growth : Use slow vapor diffusion (e.g., ether into DCM solution) to obtain single crystals .

Data Collection : Resolve twinning issues with SIR97 for direct methods and least-squares refinement .

Disorder Modeling : Apply SHELXL for refining disordered cyclopentyl groups .

Q. Example :

- A thiazole-4-carboxamide analog (5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) was resolved using Mo-Kα radiation (λ = 0.71073 Å) and ORTEP-3 for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.